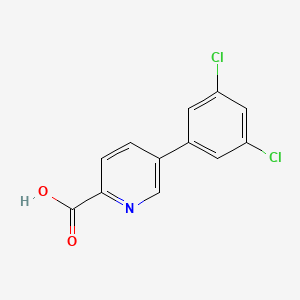

5-(3,5-Dichlorophenyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDXNGGKTSSOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(3,5-Dichlorophenyl)picolinic acid CAS number

An In-Depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS Number: 1261980-57-7), a heterocyclic organic compound of significant interest in agrochemical and pharmaceutical research. Structurally, it integrates a picolinic acid core with a 3,5-dichlorophenyl substituent, a combination that imparts notable biological activity. The primary application explored to date is its function as a synthetic auxin, positioning it as a potent herbicidal agent with selectivity for certain crops.[1] This document details the compound's physicochemical properties, outlines a robust synthesis protocol, elucidates its mechanism of action, and explores its current and future applications for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1261980-57-7 | [1] |

| IUPAC Name | 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | [1] |

| Molecular Formula | C₁₂H₇Cl₂NO₂ | [1] |

| Molecular Weight | 268.09 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | [1] |

| Physical Form | Solid, predicted to be crystalline powder or needles. | Inferred from Picolinic Acid[2] |

| Melting Point | Expected to be higher than parent picolinic acid (136-142°C). | Inferred from structural analogs[1] |

| Solubility | No specific data available. Predicted to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. | Inferred from Picolinic Acid[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a significant undertaking in heterocyclic chemistry.[1] A common and effective method involves a condensation reaction.[1]

Synthesis Workflow Diagram

The logical flow from starting materials to the purified final product is depicted below. This workflow ensures clarity and reproducibility in a laboratory setting.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes an explanation of its causal role, ensuring the researcher understands the "why" behind the procedure, which is critical for troubleshooting and optimization.

Objective: To synthesize this compound via a catalyzed condensation reaction.

Materials:

-

3,5-Dichlorobenzaldehyde

-

2-Picolinic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Hydrochloric Acid (HCl) (1M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for recrystallization or chromatography (e.g., Ethanol, Hexane/Ethyl Acetate)

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene/xylene), add 3,5-Dichlorobenzaldehyde (1 equivalent) and 2-Picolinic Acid (1.1 equivalents).

-

Expertise & Experience: Using a slight excess of picolinic acid helps to drive the reaction to completion, ensuring the more complex benzaldehyde is fully consumed. The Dean-Stark trap is essential for removing water generated during the condensation, which prevents the reverse reaction and improves yield.

-

-

Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Toluene) to the flask to create a stirrable slurry. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the mixture.

-

Trustworthiness: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the picolinic acid derivative in the subsequent steps of the Hammick reaction mechanism.[3]

-

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Authoritative Grounding: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. Continuous monitoring via TLC is a standard protocol for tracking reaction kinetics and determining the optimal endpoint.

-

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.

-

Expertise & Experience: This neutralization is critical. Failure to fully neutralize the acid will interfere with the subsequent extraction and purification steps.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Trustworthiness: The product is expected to be more soluble in the organic phase. Multiple extractions ensure maximum recovery of the product from the aqueous layer.

-

-

Purification - Acidification & Precipitation: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent. The crude product can often be purified by acid-base chemistry. The carboxylate salt can be extracted into a basic aqueous phase, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous phase is then acidified (e.g., with 1M HCl) to precipitate the pure picolinic acid product, which is collected by filtration.

-

Final Purification & Validation: For higher purity, the solid product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Authoritative Grounding: These analytical methods provide definitive structural confirmation and a quantitative measure of purity, which are essential for any subsequent biological or chemical studies.

-

Mechanism of Action and Biological Activity

The biological effects of this compound are primarily attributed to its role as a synthetic auxin, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1]

Herbicidal Activity: An Auxin Mimic

Studies on picolinic acid derivatives reveal they function as potent herbicides.[4] The mechanism involves hijacking the plant's natural growth regulation machinery.

-

Receptor Binding: The compound mimics the structure of natural auxin, allowing it to bind to auxin co-receptor complexes, particularly those involving TIR1/AFB F-box proteins like AFB5.[4]

-

Signal Transduction: This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.

-

Proteasomal Degradation: The stabilized complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes.

-

Uncontrolled Growth: This leads to a massive and uncontrolled activation of growth-related pathways, causing epinasty, tissue swelling, and ultimately, plant death. This herbicidal effect is often selective, proving effective against specific weed species while being safe for crops like corn and wheat.[1]

Mechanism Diagram

Caption: Mechanism of action as a synthetic auxin herbicide.

Applications in Research and Development

The unique properties of this compound open avenues in several scientific domains.

-

Agrochemicals: The primary application is in the development of novel, selective herbicides.[1] Its specific mode of action can be leveraged to manage weed resistance to other herbicide classes.

-

Pharmaceuticals: While less explored, related picolinic acid derivatives have shown potential antimicrobial and anti-inflammatory activities.[1] This suggests that this compound could serve as a scaffold or lead compound in drug discovery programs.

-

Plant Biology Research: As a stable synthetic auxin, it is a valuable chemical tool for researchers studying plant hormone signaling, growth, and development pathways.[1]

-

Coordination Chemistry: Picolinic acids are well-known bidentate chelating ligands.[1] The electron-withdrawing nature of the dichlorophenyl group may enhance the compound's ability to form stable metal complexes, with potential applications in catalysis or materials science.[1]

References

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Center for Biotechnology Information. Available at: [Link]

-

picolinic acid. Chemister. Available at: [Link]

-

Hammick reaction. Wikipedia. Available at: [Link]

Sources

- 1. Buy this compound | 1261980-57-7 [smolecule.com]

- 2. picolinic acid [chemister.ru]

- 3. Hammick reaction - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3,5-Dichlorophenyl)picolinic acid, a molecule of significant interest in both agrochemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, analytical characterization, and its dual roles as a potent herbicide and a promising scaffold for drug discovery, particularly as a furin inhibitor.

Chemical Identity and Physicochemical Properties

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity and physical characteristics.

IUPAC Name and Structural Information

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid .

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | [1] |

| CAS Number | 1261980-57-7 | [1] |

| Molecular Formula | C₁₂H₇Cl₂NO₂ | [1] |

| Molecular Weight | 268.09 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | [1] |

| InChI Key | GIDXNGGKTSSOGM-UHFFFAOYSA-N | [1] |

| Predicted Melting Point | >150 °C (by analogy to similar structures) | [2] |

| Predicted Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol. | [2] |

Physicochemical Data Interpretation

The physicochemical properties of a compound dictate its behavior in biological and experimental systems. The dichlorophenyl and picolinic acid moieties confer a degree of lipophilicity, suggesting moderate solubility in nonpolar environments, while the carboxylic acid group provides a handle for aqueous solubility, particularly at physiological pH. The predicted high melting point is indicative of a stable crystalline structure.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In this case, 5-bromo-2-picolinic acid serves as the organohalide and (3,5-dichlorophenyl)boronic acid is the organoboron partner.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure that can be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-picolinic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the reaction mixture under a positive flow of the inert gas.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 5-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development: A Furin Inhibitor

Recent studies have highlighted the potential of (3,5-dichlorophenyl)pyridine derivatives as potent inhibitors of furin, a proprotein convertase involved in the maturation of a wide range of proteins implicated in various diseases, including viral infections and cancer.[4][5]

Mechanism of Furin Inhibition

Compounds with the (3,5-dichlorophenyl)pyridine scaffold have been shown to bind to the active site of furin, inducing a significant conformational change.[4] This induced-fit mechanism leads to a stable enzyme-inhibitor complex, effectively blocking the proteolytic activity of furin. The 3,5-dichlorophenyl moiety plays a critical role by inserting into a newly formed hydrophobic pocket within the enzyme's active site.

Caption: Mechanism of furin inhibition by this compound.

Biological Activity Data

Table 2: Furin Inhibitory Activity of Related (3,5-Dichlorophenyl)pyridine Derivatives

| Compound | IC₅₀ (nM) | Assay Method | Source(s) |

| Analog 1 | 2.3 | MALDI-TOF-MS | [4] |

| Analog 2 | 1.3 | MALDI-TOF-MS | [4] |

| Analog 3 | 1.8 | MALDI-TOF-MS | [4] |

Note: The analogs differ in the substituent at the 6-position of the picolinic acid ring.

These low nanomolar IC₅₀ values underscore the potential of this chemical scaffold in the development of novel therapeutics targeting furin-dependent pathologies.[4]

Herbicidal Activity: A Synthetic Auxin

Derivatives of picolinic acid are well-established as synthetic auxin herbicides.[6] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.

Mechanism of Action: Targeting AFB5

Unlike natural auxins that primarily interact with the TIR1 receptor, picolinic acid-based herbicides, including this compound, preferentially bind to the F-box protein AFB5.[7] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes and subsequent herbicidal effects.

Caption: Auxin signaling pathway initiated by this compound via the AFB5 receptor.

Analytical Methods

Robust and validated analytical methods are essential for the characterization, quantification, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.[8]

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to pH 3) |

| Elution | Isocratic or gradient, depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 225 nm) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the confirmation of the molecular weight and structural elucidation of this compound.

-

Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 268.9763. In negative ion mode, the [M-H]⁻ ion would be at m/z 266.9622.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially cleavage of the C-C bond between the two aromatic rings.

Conclusion

This compound is a multifaceted molecule with significant implications for both agriculture and medicine. Its well-defined synthesis via Suzuki-Miyaura coupling provides a reliable route for its production. The dual-action nature of this compound, as a potent synthetic auxin and a promising furin inhibitor, makes it a compelling subject for further research and development. This guide has provided a foundational understanding of its properties, synthesis, and biological activities, offering a solid starting point for researchers and drug development professionals.

References

-

PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved from [Link]

-

Goretzki, A., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821. Available at: [Link]

-

Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Prusinska, M., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(6), 1637-1644. Available at: [Link]

-

ResearchGate. (n.d.). Auxin signal transduction pathways. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. Available at: [Link]

-

Liu, Q., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(21), 7248. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

MDPI. (2023). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Available at: [Link]

-

ResearchGate. (n.d.). Overview of the inhibitors used in this study. IC 50 values from enzyme.... Retrieved from [Link]

-

Texas State University Digital Collections. (n.d.). Characterization of AFB5 in Arabidopsis Auxin Signaling. Retrieved from [Link]

-

YouTube. (2021). Auxin signaling pathway (animation). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The Role of FveAFB5 in Auxin-Mediated Responses and Growth in Strawberries. Retrieved from [Link]

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. Available at: [Link]

-

Pharmaguideline. (2025). Steps for HPLC Method Development. Retrieved from [Link]

-

MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Introduction to Mass Spectrometry, a Tutorial. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns of the main fragment ions in negative-ion mode for isochlorogenic acid A in the root bark of A. gracilistylus. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]

-

Korea Science. (n.d.). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Retrieved from [Link]

-

Universidade de Lisboa. (n.d.). PHENOLIC COMPOUNDS AND DITERPENOIDS WITH AC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid: A Putative Synthetic Auxin Herbicide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(3,5-Dichlorophenyl)picolinic acid, a compound belonging to the picolinate class of synthetic auxin herbicides. While specific public data on this molecule is limited, this document synthesizes available information on its chemical properties, plausible synthetic routes, and its expected mechanism of action based on the well-established behavior of related compounds. We delve into the molecular interactions with plant hormone signaling pathways that are characteristic of this class of herbicides. Furthermore, this guide explores potential biological activities beyond its herbicidal applications and outlines future research directions necessary to fully elucidate its potential in crop protection and other fields. This document is intended for researchers, scientists, and professionals in drug and herbicide development who are interested in the structure-activity relationships and potential applications of novel picolinic acid derivatives.

Introduction: The Picolinic Acid Herbicides - A Legacy of Innovation in Weed Management

The picolinic acid family of herbicides represents a significant and enduring class of synthetic auxins used in global agriculture for the selective control of broadleaf weeds. The story of picolinic acid herbicides began in the mid-20th century with the discovery of picloram by Dow AgroSciences (now Corteva Agriscience), which demonstrated potent activity against a wide range of broadleaf weeds.[1][2] Over the decades, research and development efforts have led to the introduction of other successful picolinic acid herbicides, each with improved characteristics such as crop safety, environmental profile, and weed control spectrum.[1]

These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA).[3][4] However, their greater chemical stability within the plant leads to a persistent and overwhelming auxin signal, disrupting normal growth processes and ultimately causing plant death in susceptible species.[3] The evolution of this class of herbicides has continued with the development of 6-aryl-picolinates, which have shown unique binding properties to auxin receptors.[5]

This compound (CAS No. 1261980-57-7) is a member of this important class of compounds.[6][7] Its structure, featuring a picolinic acid core substituted with a dichlorophenyl group, strongly suggests its role as a synthetic auxin herbicide. While it is not a widely commercialized product, its chemical architecture makes it a compound of significant interest for research into novel herbicides and other bioactive molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1261980-57-7 | [6][7] |

| Molecular Formula | C₁₂H₇Cl₂NO₂ | [7] |

| Molecular Weight | 268.09 g/mol | [7] |

| Purity (Typical) | ≥95% | [7] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)Cl | |

| InChI | InChI=1S/C12H7Cl2NO2/c13-8-1-7(2-9(14)3-8)10-4-5-11(15)12(17-10)16-6-10/h1-6H,(H,16,17) |

digraph "5-(3,5-Dichlorophenyl)picolinic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; C12 [label="C"]; O1 [label="O"]; O2 [label="O"]; H7 [label="H"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Cl1; C5 -- Cl2; C1 -- H1; C2 -- H2; C4 -- H3; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; N1 -- C10; C10 -- C11; C11 -- C7; C8 -- H4; C9 -- H5; C11 -- H6; C10 -- C12; C12 -- O1 [style=double]; C12 -- O2; O2 -- H7;

}

Caption: 2D Structure of this compound.

Synthesis of this compound

Generalized Synthetic Pathway

The synthesis would likely proceed via the following steps:

-

Condensation: Reaction of 3,5-dichlorobenzaldehyde with a suitable picoline derivative, such as 2-methyl-5-bromopyridine, followed by oxidation of the methyl group to a carboxylic acid.

-

Cross-Coupling: A more modern and likely approach would involve a Suzuki or Stille cross-coupling reaction between a halogenated picolinic acid ester and 3,5-dichlorophenylboronic acid (or a corresponding stannane).

-

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

-

Purification: The crude product would then be purified by recrystallization or column chromatography to yield the final, high-purity compound.

Caption: Plausible Suzuki cross-coupling synthesis workflow.

Mechanism of Action: Hijacking the Plant's Growth Machinery

The herbicidal activity of this compound is predicted to stem from its function as a synthetic auxin. This mechanism is well-characterized for the picolinic acid class of herbicides and involves the disruption of normal plant hormone signaling.[3][4]

The Auxin Signaling Pathway

In susceptible plants, synthetic auxins like this compound bind to and activate the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[5] This binding event targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the de-repression of auxin response factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.

Downstream Effects and Herbicidal Action

The overexpression of auxin-responsive genes leads to a cascade of physiological disruptions, including:

-

Ethylene Production: A rapid increase in the production of the plant hormone ethylene, which is involved in senescence and stress responses.

-

Abscisic Acid (ABA) Accumulation: Elevated levels of ABA, a hormone that inhibits growth and promotes stomatal closure.

-

Uncontrolled Cell Division and Expansion: Leading to epinasty (twisting and curling of stems and leaves), tissue swelling, and disruption of vascular tissues.

The combined effects of this hormonal imbalance overwhelm the plant's ability to maintain normal growth and development, ultimately leading to plant death.

Caption: Proposed mechanism of action signaling pathway.

Potential Applications and Biological Activity

The primary application for this compound, based on its chemical structure, is as a selective herbicide for the control of broadleaf weeds in various crops. Picolinic acid herbicides are known for their efficacy against a wide range of problematic weeds.[1][2]

| Potential Application | Description |

| Herbicidal Activity | Expected to be effective against broadleaf weeds in cereal crops and turf. The dichlorophenyl substitution may confer a specific activity spectrum. |

| Antimicrobial Activity | Some picolinic acid derivatives have shown antimicrobial properties. Further investigation is needed to determine if this compound exhibits activity against pathogenic bacteria or fungi. |

| Anti-inflammatory Activity | Picolinic acid itself has been studied for its immunomodulatory effects. The potential for this derivative to have anti-inflammatory properties warrants further research. |

| Material Science | The rigid, aromatic structure could be of interest in the development of novel polymers or crystalline materials. |

| Synthetic Intermediate | This compound could serve as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications. |

Spectroscopic Characterization (Predictive Analysis)

While experimental spectroscopic data for this compound is not publicly available, its structure allows for the prediction of key features in its NMR and IR spectra.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the picolinic acid ring and the dichlorophenyl ring. The protons on the picolinic acid ring would likely appear as doublets and triplets, while the protons on the dichlorophenyl ring would appear as singlets or doublets depending on the substitution pattern. The carboxylic acid proton would be a broad singlet, likely at a high chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretch would be observed around 1700 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region.

Future Research Directions

To fully realize the potential of this compound, several avenues of research are necessary:

-

Synthesis Optimization: Development and publication of a detailed, high-yield synthetic protocol.

-

Full Spectroscopic Characterization: Acquisition and analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data to confirm the structure and purity of the compound.

-

Herbicidal Efficacy Studies: In-depth testing of its herbicidal activity against a broad range of weed species and assessment of its selectivity and safety in important crops. This should include determination of IC₅₀ values.

-

Mechanism of Action Confirmation: Experimental validation of its interaction with the TIR1/AFB auxin receptors and its effects on downstream hormonal pathways.

-

Exploration of Other Biological Activities: Screening for potential antimicrobial, antifungal, and anti-inflammatory properties.

-

Toxicology and Environmental Fate: Comprehensive studies to assess its toxicological profile and its persistence and degradation in the environment.

Conclusion

This compound is a structurally intriguing molecule that fits within the well-established and commercially significant class of picolinic acid herbicides. Based on its chemical architecture, it is predicted to act as a synthetic auxin, disrupting plant growth through the overstimulation of auxin signaling pathways. While a lack of specific public data currently limits a full understanding of its properties and potential, this technical guide provides a solid foundation based on the extensive knowledge of related compounds. Further research into its synthesis, biological activity, and mechanism of action is warranted to determine its utility as a novel crop protection agent or as a lead compound for the development of other bioactive molecules.

References

-

Corteva Agriscience. (2024, January 9). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]

-

European Patent Office. (1992). PICOLINIC ACID DERIVATIVE, PRODUCTION THEREOF, AND HERBICIDE - EP 0507962 A1. [Link]

-

Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1344. [Link]

-

Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 26(3), 285-298. [Link]

-

Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

-

Norris-Tull, D. (2024). Picolinic acid family of herbicides - management of invasive plants in the western usa. [Link]

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. [Link]

-

University of Warwick. (2016, June 29). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. [Link]

-

ACS Publications. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. (n.d.). MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.

- Google Patents. (n.d.). N-(phenylsulfonyl)picolinamide derivatives, process for producing the same, and herbicide.

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

ResearchGate. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

-

MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

-

MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

-

Howei Pharm. (n.d.). Page 6-892501 to 910000 - Cas List Page. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page 6-892501 to 910000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 7. 1261980-57-7 this compound AKSci 8793DJ [aksci.com]

An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid Derivatives and Analogs: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(3,5-Dichlorophenyl)picolinic acid represent a versatile chemical scaffold with significant potential across various scientific disciplines, most notably in agriculture and medicine. This technical guide provides a comprehensive overview of this class of compounds, from their chemical synthesis and structure-activity relationships (SAR) to their diverse mechanisms of action and potential therapeutic applications. We delve into their role as synthetic auxins for herbicidal applications and explore their promising activity as antagonists of the P2X7 receptor, a key player in neuroinflammation and other chronic diseases. Furthermore, this guide will touch upon their emerging potential as anticancer and immunomodulatory agents. Detailed experimental protocols and data are presented to provide researchers and drug development professionals with the foundational knowledge required to explore and advance this promising class of molecules.

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, a simple pyridine-based carboxylic acid, has proven to be a privileged scaffold in the development of biologically active molecules.[1] Its derivatives have a rich history in medicinal chemistry, leading to a wide array of drugs for treating conditions such as tuberculosis, cancer, diabetes, and neurodegenerative diseases.[2] The introduction of a 5-aryl substituent, particularly a dichlorophenyl group, has given rise to a class of compounds with unique and potent biological activities.

The focus of this guide, this compound and its analogs, have demonstrated significant utility in two primary areas:

-

Agriculture: As synthetic auxins, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of targeted plant species, making them effective herbicides.[3]

-

Pharmacology: These derivatives have emerged as potent antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neurological disorders.[4] This has opened up avenues for the development of novel therapeutics for conditions such as chronic pain and neuroinflammation.[5]

This guide will provide a detailed exploration of these and other emerging applications, offering a technical resource for researchers seeking to understand and harness the potential of this chemical class.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a Suzuki cross-coupling reaction, which allows for the versatile introduction of the dichlorophenyl moiety onto the picolinic acid backbone.

General Synthesis Strategy: Suzuki Cross-Coupling

A prevalent method for synthesizing 5-aryl-picolinic acids is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with a halide, providing a powerful tool for creating carbon-carbon bonds.

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of 5-(3,5-Dichlorophenyl)picolinic Acid

Abstract

This application note provides a comprehensive guide for the purification of 5-(3,5-Dichlorophenyl)picolinic acid from a crude synthetic mixture. Recognizing the compound's importance as a building block in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications.[1] This document details two robust, orthogonal purification strategies: a primary method based on acid-base extraction followed by recrystallization, and an alternative method using flash column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the chemical principles behind each step to allow for logical adaptation and troubleshooting. Purity verification techniques are also discussed to ensure the final product meets stringent quality standards.

Compound Profile and Purification Rationale

Physicochemical Properties: this compound is a crystalline solid at room temperature. Its structure, featuring a picolinic acid moiety and a dichlorophenyl group, dictates its solubility and chemical behavior. The carboxylic acid group (pKa ≈ 5.3) allows for pH-dependent solubility, while the chlorinated aromatic system imparts significant hydrophobicity.[2]

-

Solubility Profile: The compound exhibits poor solubility in neutral or acidic water but is readily soluble in basic aqueous solutions due to the formation of its carboxylate salt.[3][4][5] It demonstrates favorable solubility in polar aprotic solvents like DMSO and DMF, and low to moderate solubility in alcohols such as ethanol.[1] The presence of the dichlorophenyl group significantly reduces its aqueous and alcohol solubility compared to the parent picolinic acid.[1][6]

Common Impurities: The nature of impurities in the crude mixture is highly dependent on the synthetic route. A common synthesis might involve a cross-coupling reaction.[1] Therefore, typical impurities may include:

-

Unreacted starting materials (e.g., boronic acids, halogenated pyridines).

-

Homocoupled byproducts.

-

Catalyst residues (e.g., palladium complexes).

-

Neutral organic byproducts.

Strategy Rationale: The purification strategy leverages the acidic nature of the target compound. An acid-base extraction is an exceptionally effective first step to separate the acidic product from neutral and basic impurities.[5][7][8] Subsequent recrystallization further refines the product by removing impurities with similar acidity but different solubility profiles.[3][9] For challenging separations or smaller scales, flash column chromatography provides an excellent alternative by separating compounds based on their differential adsorption to a stationary phase.[1][10]

Integrated Purification Workflow

The overall strategy is to first perform a bulk purification using acid-base extraction to isolate the acidic product. The resulting solid is then polished using either recrystallization or flash chromatography, depending on the impurity profile and scale.

Caption: Integrated workflow for the purification of this compound.

Primary Protocol: Acid-Base Extraction and Recrystallization

This method is ideal for larger quantities and for removing non-acidic impurities.

Step-by-Step Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 200 mL) in a separatory funnel. Ensure all solids are fully dissolved.

-

First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).

-

Causality: NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid, converting it to its water-soluble sodium salt.[5][8] This selectively pulls the target compound into the aqueous layer, leaving neutral impurities in the organic layer. Using a weak base minimizes the risk of hydrolyzing any ester impurities that might be present.[7]

-

-

Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to separate fully and drain the lower aqueous layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery of the product. Combine all aqueous extracts.

-

Organic Wash (Back-Extraction): Wash the combined aqueous extracts with fresh EtOAc (50 mL).

-

Causality: This step removes any neutral impurities that may have been physically trapped in the aqueous layer, thereby increasing the purity of the final product.

-

-

Acidification and Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2.[3] A white precipitate of the pure picolinic acid should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.

-

Drying: Dry the solid product under high vacuum to a constant weight. At this stage, the product should be significantly purer.

Step-by-Step Protocol: Recrystallization

-

Solvent Selection: A solvent system of ethanol and water is often effective for picolinic acids.[3][11] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room or cold temperatures.

-

Dissolution: Place the dried solid from the extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Induce Crystallization: While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. Add a drop or two of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

-

Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum.

Alternative Protocol: Flash Column Chromatography

This method is preferred for small-scale purification or when impurities have similar acidic properties to the target compound.

Step-by-Step Protocol: Flash Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point.[10] The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[10][12]

-

Column Packing: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.[13]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.[14] Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

-

Elution: Run the column by applying positive pressure, collecting fractions continuously. Monitor the elution of the compound using TLC analysis of the collected fractions.

-

Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.[12] Co-evaporate with toluene to azeotropically remove any residual acetic acid from the eluent.[10] Dry the resulting solid under high vacuum.

Verification of Purity

To validate the success of the purification, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Outcome for Pure Sample |

| HPLC | Quantitative purity assessment | A single major peak with >98% area.[15][16] |

| ¹H NMR | Structural confirmation and impurity detection | Sharp signals corresponding to the protons of the molecule with correct integration and splitting patterns. Absence of impurity peaks.[17] |

| Melting Point | Qualitative purity check | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values. |

| LC-MS | Mass confirmation | A parent ion peak corresponding to the expected mass of the compound. |

Quantitative ¹H NMR (qNMR) can also be used as a powerful orthogonal method for purity determination, as it can identify and quantify non-chromophoric impurities or residual solvents that may be missed by HPLC.[18][19]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low recovery from extraction | Incomplete extraction or premature precipitation. | Ensure pH is sufficiently basic (>8) during extraction and sufficiently acidic (<3) during precipitation. Perform multiple extractions. |

| Oily product after precipitation | Presence of persistent impurities. | Proceed with recrystallization or chromatography. Ensure the product is fully dried. |

| Poor separation in chromatography | Incorrect solvent system. | Re-optimize the eluent using TLC. Ensure the column is not overloaded. Add acetic acid to the eluent to reduce tailing. |

| Compound "streaking" on TLC | Compound is interacting strongly with the acidic silica. | Add a small amount (0.5-1%) of acetic acid to the TLC mobile phase.[13] |

Conclusion

The protocols described provide robust and reliable methods for obtaining high-purity this compound. The choice between the primary extraction/recrystallization workflow and the chromatography-based method depends on the scale of the purification and the nature of the impurities. By understanding the chemical principles underlying each step and employing rigorous analytical verification, researchers can confidently produce material suitable for the most demanding applications in drug discovery and chemical research.

References

-

General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

-

Isolation of a Carboxylic acid. Reddit r/chemhelp. [Link]

-

Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]

-

Acid-Base Extraction. Chemistry LibreTexts. [Link]

- Purification of aromatic polycarboxylic acids by recrystallization.

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. [Link]

- Preparation of 3,6-dichloropicolinic acid.

-

Acid–base extraction. Wikipedia. [Link]

-

How to check the purity of the chemical compound by H NMR? ResearchGate. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments). [Link]

- HPLC method for purifying organic compounds.

-

How to set-up a flash chromatography silica column and actually succeed at separation. Orgchemboulder.com. [Link]

-

Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Synthesis method of 3-cloro-5-bromo-2-picolinic acid. Patsnap. [Link]

-

Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

- Oxidation and crystallization process for aromatic carboxylic acid production.

-

Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

Picolinic acid. Wikipedia. [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]

-

Running a flash column. Chemistry LibreTexts. [Link]

- Method for synthesizing 3,5-dichlorobenzoic acid.

-

picolinic acid. Chemister.ru. [Link]

Sources

- 1. Buy this compound | 1261980-57-7 [smolecule.com]

- 2. picolinic acid [chemister.ru]

- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 10. Chromatography [chem.rochester.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. How to set up and run a flash chromatography column. [reachdevices.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 16. moravek.com [moravek.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(3,5-Dichlorophenyl)picolinic acid

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(3,5-Dichlorophenyl)picolinic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this compound for purity assessment, stability testing, and quality control purposes. The described protocol has been developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

This compound is an organic compound featuring a picolinic acid core substituted with a dichlorophenyl group.[4] Its structure, combining a hydrophilic pyridine carboxylic acid moiety with a hydrophobic dichlorinated phenyl ring, presents a moderate analytical challenge that is well-suited for reversed-phase chromatography. The accurate quantification of this molecule is critical in various stages of pharmaceutical development and research.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This guide details a method that leverages a C18 stationary phase, which provides the necessary hydrophobic interactions with the dichlorophenyl group, and an acidified aqueous-organic mobile phase to control the ionization and ensure optimal retention and peak shape of the acidic analyte.

Causality Behind Experimental Choices

-

Chromatographic Mode (Reversed-Phase): The analyte possesses significant non-polar character due to the dichlorophenyl ring, making reversed-phase chromatography the ideal separation mode.[6][7] A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities, which are necessary to achieve adequate separation from polar impurities and the solvent front.

-

Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, with a phosphoric acid modifier.

-

Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and excellent elution strength for compounds of this polarity.[8]

-

Phosphoric Acid is added to acidify the mobile phase to a pH of approximately 2.5-3.0. At this pH, the carboxylic acid group on the picolinic acid moiety (pKa ~5.4) will be fully protonated (non-ionized).[7] Suppressing ionization minimizes peak tailing and ensures consistent, reproducible retention based on hydrophobic interactions rather than secondary ionic interactions with residual silanols on the stationary phase.[5][7]

-

-

Detection (UV Absorbance): The aromatic rings (pyridine and dichlorophenyl) in the analyte's structure provide strong chromophores, making UV detection highly effective. Based on the UV spectrum of picolinic acid and related aromatic compounds, a detection wavelength of 265 nm is selected to provide high sensitivity and specificity.[8][9]

Experimental Protocol

Materials and Equipment

-

Analyte: this compound reference standard (>98% purity)

-

Solvents: HPLC-grade acetonitrile, HPLC-grade water (e.g., Milli-Q or equivalent)

-

Reagents: 85% Phosphoric acid (analytical grade)

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm PTFE or nylon)

-

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

| Run Time | 10 minutes |

Step-by-Step Methodology

2.3.1. Mobile Phase Preparation (1 L)

-

Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.

-

Measure 400 mL of HPLC-grade water and add it to the same solvent bottle.

-

Using a pipette, add 1.0 mL of 85% phosphoric acid to the mixture.

-

Cap the bottle and mix thoroughly by inversion.

-

Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.

2.3.2. Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer the standard to a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with acetonitrile and mix thoroughly.

2.3.3. Working Standard and Calibration Curve Preparation

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

Transfer each standard solution to an HPLC vial for analysis.

2.3.4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve and dilute the sample in a suitable solvent (acetonitrile is recommended) to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2.3.5. System Equilibration and Analysis

-

Set up the HPLC system with the parameters listed in the Chromatographic Conditions table.

-

Purge the pump lines with the mobile phase.

-

Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

-

Inject the prepared standards and samples according to the defined sequence.

HPLC Workflow Diagram

The following diagram outlines the complete analytical workflow from preparation to final data analysis.

Sources

- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 1261980-57-7 [smolecule.com]

- 5. agilent.com [agilent.com]

- 6. mac-mod.com [mac-mod.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Picolinic Acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

Formulation of 5-(3,5-Dichlorophenyl)picolinic Acid for Field Trial Applications: A Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a novel active ingredient (AI) from laboratory synthesis to field evaluation is a critical juncture in agrochemical development. The efficacy and reliability of field trial data are intrinsically linked to the quality and suitability of the formulation. This document provides a comprehensive guide to the formulation of 5-(3,5-Dichlorophenyl)picolinic acid, a compound with potential herbicidal activity, for robust field trials.[1][2][3] We delve into pre-formulation analysis, rationale-driven selection of formulation types, detailed laboratory protocols for creating Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations, and essential quality control (QC) and stability testing procedures. The protocols herein are designed to be self-validating, ensuring that researchers can produce consistent, high-quality formulations essential for generating reliable biological efficacy data.

Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation work commences, a thorough understanding of the active ingredient's physicochemical properties is paramount. These properties dictate the feasible formulation strategies, influence the choice of excipients, and predict potential stability challenges. For this compound, much can be inferred from its structural parent, picolinic acid, and related chlorinated derivatives.[4][5]

The introduction of the 3,5-dichlorophenyl group significantly increases the molecule's hydrophobicity compared to the highly water-soluble picolinic acid.[4][6] This low aqueous solubility is the primary challenge to address, making formulations designed for insoluble AIs the most logical starting point. The compound's acidic nature (due to the carboxylic acid group) and thermal stability up to approximately 200°C are also key considerations for processing and storage.[4]

| Property | Inferred Value / Observation | Rationale / Implication for Formulation | Source |

| Molecular Formula | C₁₂H₇Cl₂NO₂ | - | [4] |

| Molecular Weight | 268.10 g/mol | Influences concentration calculations. | [4] |

| Physical Form | Expected to be a crystalline solid. | Dictates the need for milling in SC formulations or dissolution in EC formulations. | [7] |

| Melting Point | >150 °C (Higher than picolinic acid's 136-142°C) | High melting point suggests good thermal stability for processing. | [4][8] |

| Aqueous Solubility | Low | The primary driver for selecting either an EC (dissolved in oil) or SC (suspended in water) formulation. Direct aqueous solutions are not viable. | [4] |

| Organic Solvent Solubility | Favorable in polar aprotic solvents (DMSO, DMF); moderate in aromatic hydrocarbons; low to moderate in alcohols. | Crucial for developing a stable EC formulation. A solvent screen is the first experimental step. | [4][5] |

| pKa | ~5.3 (inferred from picolinic acid) | The acidic nature may influence compatibility with certain excipients and affect pH-dependent stability. | [7] |

| Thermal Stability | Stable up to ~200°C | Allows for moderate heating during formulation processing if required to aid dissolution. | [4] |

Formulation Development Strategy: Choosing the Right Vehicle

Given the low aqueous solubility of this compound, two primary formulation types are recommended for initial field trials: Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).

-

Emulsifiable Concentrate (EC): This approach involves dissolving the AI in a water-immiscible solvent system and adding a blend of emulsifiers.[9][10] When diluted in water in the spray tank, it forms a spontaneous "milky" oil-in-water emulsion.[11]

-

Causality: This is often the simplest and most cost-effective method for oil-soluble AIs. The solvent can also enhance cuticular penetration on the target weed, potentially increasing bio-efficacy.[10] The primary prerequisite is identifying a suitable solvent or solvent blend that can dissolve the AI to the target concentration (e.g., 200 g/L) and is compatible with the emulsifier system.

-

-

Suspension Concentrate (SC): This is an aqueous-based formulation where the solid, finely-milled AI is suspended in water with the aid of dispersants, wetting agents, and a rheology modifier to prevent settling.

-

Causality: SC formulations avoid the use of potentially phytotoxic or environmentally unfavorable organic solvents.[9] This is an excellent alternative if a suitable solvent for an EC cannot be found or if the AI is prone to degradation in certain solvents. However, it requires a milling step to achieve a fine particle size (typically <5 µm), which is critical for suspension stability and biological activity.

-

Protocol 1: Emulsifiable Concentrate (EC) Formulation (200 g/L)

This protocol details the preparation of a 200 g/L EC formulation. The selection of a specific solvent and emulsifier blend requires preliminary screening for solubility and emulsion stability. Aromatic hydrocarbons (e.g., Solvesso™ 150) are common solvents for such AIs.[12] The emulsifier system is typically a blend of non-ionic and anionic surfactants to ensure robust stability across varying water hardness.[12]

Materials & Equipment

-

This compound (Technical grade, >95% purity)

-

Aromatic solvent (e.g., Solvesso™ 150 or equivalent)

-

Emulsifier Blend (e.g., Calcium dodecylbenzene sulfonate [anionic] and Ethoxylated alcohol [non-ionic] blend)

-

Magnetic stirrer with heating capabilities

-

Glass beakers and graduated cylinders

-

Analytical balance

Step-by-Step Methodology

-

Solvent Dispensing: In a tared glass beaker, add approximately 80% of the final required volume of the aromatic solvent.

-

AI Dissolution: Place the beaker on a magnetic stirrer. While stirring, slowly add the pre-weighed this compound technical powder. Gentle heating (40-50°C) may be applied to facilitate dissolution. Causality: Heating increases the rate of dissolution, but should be kept below temperatures that could cause degradation.

-

Clarity Check: Continue stirring until the AI is completely dissolved and the solution is clear. Visually inspect for any undissolved particulates.

-

Emulsifier Addition: Once the solution has cooled to room temperature, add the pre-weighed emulsifier blend while continuing to stir. Mix for 10-15 minutes until the blend is homogeneously incorporated.

-

Final Volume Adjustment: Carefully add the remaining aromatic solvent to reach the final target volume. Stir for an additional 15 minutes to ensure complete homogeneity.

-

Packaging: Transfer the final EC formulation into a chemically resistant container (e.g., fluorinated HDPE or glass) for storage and quality control testing.

EC Formulation Workflow

Caption: Workflow for preparing an Emulsifiable Concentrate (EC).

Protocol 2: Suspension Concentrate (SC) Formulation (400 g/L)

This protocol describes the creation of a high-load SC formulation. The key to a stable SC is reducing the AI particle size through wet milling and selecting an effective dispersant/wetting agent system to keep the particles suspended.

Materials & Equipment

-

This compound (Technical grade, >95% purity)

-

Wetting Agent (e.g., Sodium lignosulfonate)

-

Dispersant (e.g., Naphthalene sulfonate condensate)

-

Antifreeze (Propylene Glycol)

-

Thickener (e.g., Xanthan Gum)

-

Biocide

-

Deionized Water

-

High-shear mixer and a bead mill

-

Particle size analyzer

Step-by-Step Methodology

-

Aqueous Phase Preparation: In a suitable vessel, combine deionized water, propylene glycol, the wetting agent, and the dispersant. Mix with a high-shear mixer until all components are dissolved.

-

AI Incorporation: While mixing, slowly add the technical powder of this compound to form a slurry. Mix until the powder is fully wetted.

-

Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). Causality: This step is critical. Smaller particles are less prone to sedimentation (Stokes' Law) and provide a larger surface area for biological activity upon application. Monitor particle size periodically during milling.

-

Thickener & Biocide Addition: Transfer the milled concentrate to a low-shear mixing vessel. Slowly add a pre-hydrated xanthan gum solution (thickener) and the biocide. Mix gently until a homogeneous, viscous suspension is formed. Causality: The thickener builds a network structure in the water, physically hindering particle settling during storage. The biocide prevents microbial growth in the aqueous formulation.

-

Final QC & Packaging: Perform final quality control checks (see Section 5) and package in an appropriate container.

SC Formulation Workflow

Caption: Workflow for preparing a Suspension Concentrate (SC).

Quality Control and Stability Assessment

Rigorous QC is non-negotiable to ensure the formulation is physically and chemically stable and will perform as expected in the field.[13][14][15] Stability studies, often following OECD guidelines, are conducted to determine the shelf-life of the formulation under various conditions.[16][17][18]

Key Quality Control Tests

| Parameter | EC Formulation Specification | SC Formulation Specification | Test Method |

| Appearance | Clear, homogeneous liquid | Opaque, uniform suspension | Visual Inspection |

| Active Ingredient Content | 200 g/L ± 5% | 400 g/L ± 5% | HPLC-UV |

| pH (1% dilution) | 4.0 - 6.0 | 5.0 - 7.0 | pH Meter |

| Emulsion Stability | Stable emulsion for ≥ 2 hrs with minimal creaming | N/A | CIPAC MT 36 |

| Spontaneity of Dispersion | N/A | Spontaneously disperses in water | CIPAC MT 160 |

| ** suspensibility** | N/A | ≥ 80% | CIPAC MT 184 |

| Particle Size | N/A | D90 < 5 µm | Laser Diffraction |

| Viscosity | Report to provide baseline | 200 - 500 mPa·s | Rotational Viscometer |

Accelerated Stability Study Protocol

-

Sample Preparation: Package the formulation in commercial-grade containers.

-

Storage: Place samples in a stability chamber at an elevated temperature (e.g., 54°C for 14 days, which simulates approximately 2 years at room temperature, as per CIPAC guidelines). Keep control samples at room temperature and 4°C.

-

Time Points: Analyze samples at Time 0 and after the specified storage period (e.g., 14 days).

-

Analysis: At each time point, perform the full suite of QC tests listed in the table above. The formulation passes if all parameters remain within specification. Significant degradation of the AI (<95% of initial) or failure of physical tests (e.g., emulsion separation, irreversible settling) indicates instability.

Stability Testing Workflow

Caption: Workflow for an accelerated stability study.

Protocol for Field Trial Spray Solution Preparation

Correct dilution and mixing in the field are critical for accurate application and obtaining meaningful data. The following protocol provides a standardized mixing order.[19]

Step-by-Step Mixing Procedure

-

Tank Filling (50%): Fill the spray tank with 50% of the required volume of clean water.

-

Start Agitation: Begin agitation and maintain it throughout the entire mixing process. Causality: Continuous agitation is crucial to ensure the formulation disperses or emulsifies correctly and does not settle or separate in the tank.[20]

-

Add Formulation: Add the measured quantity of the this compound formulation (EC or SC) to the tank.

-

Tank Filling (90%): Continue filling the tank with water until it is about 90% full.

-

Add Adjuvants (if required): If the trial protocol calls for adjuvants (e.g., non-ionic surfactants, crop oil concentrates), add them at this stage.[21][22] The herbicide label or trial protocol will specify the type and amount.[23]

-

Final Volume: Add the remaining water to reach the final desired spray volume.

-

Apply Immediately: Apply the spray solution as soon as possible after preparation to avoid any potential for settling or emulsion breakdown.[20]

Field Dilution and Mixing Workflow

Caption: Standard mixing order for preparing a field spray solution.

References

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

- Google Patents. (1967). Picolinic acid compounds.

-

SpringerLink. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Available at: [Link]

-